Ilexgenin B

Description

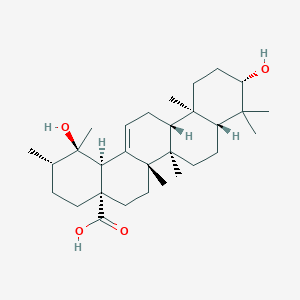

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20-,21+,22-,23+,26-,27+,28+,29+,30-/m0/s1 |

InChI Key |

ZZTYPLSBNNGEIS-NWKLQIEGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery, Isolation, and Biological Activity of Ilexgenin B from Ilex Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ilexgenin B, a pentacyclic triterpenoid found in various Ilex species. The document details its discovery, a composite methodology for its isolation and purification, and a summary of its potential biological activities, with a focus on its anti-inflammatory and anti-cancer properties. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Genus Ilex and its Phytochemical Significance

The genus Ilex, belonging to the family Aquifoliaceae, comprises over 600 species of evergreen and deciduous trees and shrubs distributed worldwide.[1] Many Ilex species have a long history of use in traditional medicine.[2][3] The leaves of Ilex paraguariensis (Yerba Mate), for example, are widely consumed as a beverage for their antioxidant and anti-inflammatory properties.[4] The rich phytochemistry of the Ilex genus includes a diverse array of secondary metabolites such as triterpenoids, saponins, flavonoids, and phenolic acids, which are believed to be responsible for their therapeutic effects.[1]

This compound belongs to the class of ursane-type pentacyclic triterpenoids, a group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. While its analogue, Ilexgenin A, has been more extensively studied for its anti-inflammatory and anti-angiogenesis properties through the inhibition of STAT3 and PI3K pathways[5], this compound is also emerging as a compound of significant interest.

Discovery and Initial Characterization

While a singular "discovery" paper for this compound is not readily apparent in the reviewed literature, its presence has been identified through phytochemical investigations of various Ilex species, particularly Ilex purpurea Hassk. The structural elucidation of this compound and other triterpenoids from Ilex species has been accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7] The characterization of these complex molecules relies on detailed analysis of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) to determine the carbon skeleton and the position of substituents.[8][9]

Experimental Protocols: Isolation and Purification of this compound

The following is a composite experimental protocol for the isolation and purification of this compound from Ilex species, based on established methods for triterpenoid extraction from this genus. This protocol is intended as a guide and may require optimization depending on the specific Ilex species and available laboratory equipment.

Plant Material Collection and Preparation

-

Collection: The leaves of Ilex purpurea Hassk. are collected and authenticated by a qualified botanist.

-

Drying and Pulverization: The collected leaves are air-dried in the shade to a constant weight and then pulverized into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature using maceration or a Soxhlet apparatus. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoids like this compound are expected to be enriched in the less polar fractions, such as chloroform and ethyl acetate.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. For example, a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 0:100) can be employed.

-

Fraction Collection: Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Purification

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are further purified by Prep-HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of compounds.

-

-

Crystallization: The purified this compound fraction from Prep-HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain a pure crystalline solid.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the complete chemical structure and stereochemistry.

Quantitative Data

Specific yield and purity data for the isolation of this compound from Ilex purpurea were not explicitly found in the reviewed literature. However, quantitative analysis of related triterpenoids in the leaves of Ilex purpurea Hassk. has been performed using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The table below presents the content of some representative triterpenoids found in this species, which can serve as a reference for the expected abundance of such compounds.

| Compound | Plant Source | Method of Quantification | Content (mg/g of dry leaf) | Reference |

| Pedunculoside | Ilex purpurea Hassk. | HPLC-ELSD | Not explicitly stated in abstract | [4] |

| Ziyuglycoside I | Ilex purpurea Hassk. | HPLC-ELSD | Not explicitly stated in abstract | [4] |

| Rotundic acid | Ilex purpurea Hassk. | HPLC-ELSD | Not explicitly stated in abstract | [4] |

Note: The abstract of the cited study mentions the development of a quantification method but does not provide the exact content values in the summary.

Biological Activity and Signaling Pathways

Triterpenoids isolated from Ilex species have demonstrated significant anti-inflammatory and anti-cancer activities.[10][11] While specific studies on this compound are limited, the biological activities of structurally similar triterpenoids suggest that it likely acts on key inflammatory and cell signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of triterpenoids are often mediated through the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][11] These pathways regulate the expression of various inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Triterpenoids from Ilex species have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.[1][11]

Caption: this compound inhibition of the NF-κB signaling pathway.

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[12] Extracellular stimuli can activate a cascade of protein kinases that ultimately leads to the phosphorylation and activation of MAPKs. Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes. Triterpenoids have been shown to interfere with the phosphorylation and activation of MAPKs, thereby suppressing the inflammatory response.[1][11]

Caption: this compound inhibition of the MAPK signaling pathway.

Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of triterpenoids against various cancer cell lines have been reported.[10] The mechanisms underlying these effects are often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation. The NF-κB and MAPK pathways, which are often dysregulated in cancer, are key targets for the anti-cancer activity of many natural products, including triterpenoids. By inhibiting these pathways, this compound may suppress tumor growth and promote cancer cell death.

Caption: Experimental workflow for this compound isolation.

Conclusion and Future Directions

This compound, a triterpenoid from the Ilex genus, represents a promising natural product with potential therapeutic applications. While research specifically on this compound is still in its early stages compared to other related compounds, the established biological activities of Ilex triterpenoids provide a strong rationale for its further investigation. The methodologies outlined in this guide offer a framework for the isolation and purification of this compound, which is a critical first step for enabling more detailed pharmacological studies.

Future research should focus on:

-

Optimizing isolation protocols to improve the yield and purity of this compound from various Ilex species.

-

Conducting comprehensive in vitro and in vivo studies to fully characterize the anti-inflammatory and anti-cancer activities of this compound.

-

Elucidating the precise molecular mechanisms of action, including its specific protein targets within the NF-κB and MAPK signaling pathways.

-

Investigating the structure-activity relationships of this compound and its derivatives to potentially develop more potent and selective therapeutic agents.

This technical guide serves as a foundational resource to stimulate and support further research into the promising therapeutic potential of this compound.

References

- 1. Triterpenoids From Ilex rotunda and Their Anti-Inflammatory Effects by Interfering With NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pfaf.org [pfaf.org]

- 3. practicalplants.org [practicalplants.org]

- 4. Biological Potential and Chemical Profile of European Varieties of Ilex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure elucidation and NMR assignments of an unusual triterpene saponin derivative from Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triterpenoid saponins from Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 11. mdpi.com [mdpi.com]

- 12. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilexgenin B chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexgenin B is a naturally occurring pentacyclic triterpenoid belonging to the ursane class of compounds. Its systematic name is (3β,20β)-3,19-Dihydroxy-urs-12-en-28-oic acid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This document provides a detailed technical guide on the chemical structure and stereochemistry of this compound, based on available chemical nomenclature.

Chemical Structure and Stereochemistry

The foundational structure of this compound is the ursane skeleton, a pentacyclic triterpene framework. The systematic name, (3β,20β)-3,19-Dihydroxy-urs-12-en-28-oic acid, provides key insights into its specific chemical features and stereochemistry.

The core structure consists of five fused rings, designated A, B, C, D, and E. The key functional groups and stereochemical assignments are as follows:

-

Hydroxyl Groups (-OH): Two hydroxyl groups are present. One is located at the C-3 position, and its stereochemistry is defined as beta (β), meaning it is oriented "up" or out of the plane of the ring system. The second hydroxyl group is at the C-19 position. The stereochemistry at this position (alpha or beta) is not explicitly defined in the commonly available systematic name and requires definitive confirmation from primary spectroscopic data, which is not currently available in the public domain.

-

Unsaturation: A double bond is located between C-12 and C-13.

-

Carboxylic Acid Group (-COOH): A carboxylic acid functional group is attached at the C-28 position.

-

Methyl Groups (-CH3): The ursane skeleton is decorated with several methyl groups, contributing to its lipophilic character.

-

Stereocenter at C-20: The stereochemistry at the C-20 position is defined as beta (β).

The absolute stereochemistry of all chiral centers is crucial for its specific biological activity and interaction with molecular targets. A definitive assignment of all stereocenters, particularly at C-19, would require detailed analysis of 2D NMR spectroscopic data (such as NOESY or ROESY experiments) or single-crystal X-ray diffraction analysis.

Note: A complete, unambiguous depiction of the three-dimensional structure of this compound is contingent on the experimental determination of the stereochemistry at the C-19 position.

Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Molecular Formula | C30H48O4 |

| Molecular Weight | 472.7 g/mol |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO; poorly soluble in water. |

| Appearance | Expected to be a crystalline or amorphous solid. |

Experimental Data (Hypothetical)

As no specific experimental data for this compound could be retrieved, this section is intended to outline the types of data and experimental protocols that would be necessary for a comprehensive understanding of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

1H NMR Spectroscopy: The 1H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include:

-

Signals for the methyl groups.

-

A signal for the olefinic proton at C-12.

-

Signals for the protons on carbons bearing hydroxyl groups (e.g., H-3).

13C NMR Spectroscopy: The 13C NMR spectrum would indicate the number of carbon atoms and their chemical environments. Key signals would include:

-

A signal for the carboxylic acid carbon (C-28).

-

Signals for the olefinic carbons (C-12 and C-13).

-

Signals for the carbons attached to the hydroxyl groups (C-3 and C-19).

-

A series of signals for the numerous sp3 hybridized carbons of the pentacyclic core and methyl groups.

2D NMR Spectroscopy: Experiments such as COSY, HSQC, HMBC, and NOESY/ROESY would be essential to:

-

Establish the connectivity of protons and carbons.

-

Assign all 1H and 13C chemical shifts unambiguously.

-

Determine the relative stereochemistry of the molecule, particularly the orientation of the hydroxyl group at C-19 and the various substituents on the ring system.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive evidence for the absolute stereochemistry of this compound.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound, or by vapor diffusion methods.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final crystal structure.

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a diagram of a known signaling pathway cannot be provided. However, many triterpenoids are known to interact with various cellular signaling pathways. A hypothetical experimental workflow to investigate the biological activity of this compound is presented below.

Ilexgenin B: A Technical Guide to Natural Sources, Extraction, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ilexgenin B, a promising bioactive triterpenoid. Given the limited direct research on this compound, this document synthesizes available data on closely related compounds and the broader Ilex genus to offer a robust resource for scientific exploration. The guide details its natural sources, proposes optimized extraction and isolation protocols, and elucidates its potential mechanisms of action through key signaling pathways.

Natural Sources of this compound

This compound is a pentacyclic triterpenoid found within the plant genus Ilex, which belongs to the family Aquifoliaceae. This genus comprises over 600 species of evergreen and deciduous trees and shrubs, distributed across temperate and tropical regions worldwide. While specific quantitative analysis of this compound across all Ilex species is not extensively documented, its presence is inferred from the rich triterpenoid and saponin profile characteristic of this genus.

Key species of the Ilex genus, known for their medicinal properties and rich phytochemical content, are the most probable natural sources of this compound. These include:

-

Ilex asprella : A plant widely used in traditional Chinese medicine, particularly in Southern China, for treating inflammatory conditions.[1][2]

-

Ilex rotunda : Another significant medicinal plant from East Asia, traditionally used for its anti-inflammatory and cardiovascular benefits.[3][4][5][6]

-

Ilex pubescens : A well-known Chinese herbal medicine used for cardiovascular diseases.

-

Ilex chinensis : Utilized in traditional medicine for its therapeutic properties.

-

Ilex cornuta : Also known as Chinese holly.

The primary tissues for the biosynthesis and accumulation of triterpenoids in Ilex asprella appear to be the roots, suggesting this as a potent source for extraction.[2]

Extraction Methods for this compound

Conventional Extraction Methods

Traditional solvent-based methods such as maceration, Soxhlet, and reflux extraction are viable but often require longer extraction times and larger solvent volumes.

Modern Extraction Methods

Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction time, lower solvent consumption, and potentially higher yields.

The following table summarizes key parameters for various extraction methods applied to Ilex species, which can serve as a starting point for optimizing this compound extraction.

| Extraction Method | Plant Source | Target Compound(s) | Solvent | Temperature (°C) | Time | Key Findings |

| Solvent Extraction | Ilex rotunda Twigs | Antioxidants | 80% Ethanol | - | - | Optimized solvent concentration for high yield and radical scavenging activity.[3] |

| Supercritical Fluid Extraction (SFE) | Ilex rotunda Leaves & Twigs | Anti-inflammatory compounds | Supercritical CO2 | - | - | A "green" technology effective for extracting bioactive fractions.[4] |

| Ultrasound-Assisted Extraction (UAE) | Ilex kudingcha | Antioxidants | Proline-Glycerol Deep Eutectic Solvent with 46.4% water | 55 | 50 min | Achieved high yields of total phenolic and flavonoid content. |

| Microwave-Assisted Extraction (MAE) | Saussurea medusa | Arctigenin | Methanol | - | 20 min | Higher extraction efficiency compared to traditional methods. |

Proposed Experimental Protocols

The following protocols are proposed based on established methodologies for the extraction and isolation of triterpenoids from plant matrices.

General Extraction and Fractionation Workflow

This workflow provides a general overview of the process from plant material to a crude triterpenoid extract.

Caption: General workflow for extraction and fractionation.

Detailed Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This proposed protocol is based on optimized parameters for similar compounds.

-

Sample Preparation : Air-dry the roots of Ilex asprella and grind them into a fine powder (40-60 mesh).

-

Extraction :

-

Mix the powdered plant material with 80% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Sonication parameters: 40 kHz frequency, 250 W power, 50°C temperature, for 45 minutes.

-

-

Filtration and Concentration :

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

-

-

Fractionation :

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is expected to be enriched with this compound.

-

Concentrate the ethyl acetate fraction to dryness.

-

Isolation and Purification Protocol

The enriched triterpenoid fraction can be further purified using chromatographic techniques.

-

Silica Gel Column Chromatography :

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Pool fractions containing this compound (identified by TLC against a standard, if available).

-

Further purify the pooled fractions using a C18 reverse-phase Prep-HPLC column.

-

Use a mobile phase of acetonitrile and water with 0.1% formic acid in a gradient elution.

-

Collect the peak corresponding to this compound.

-

-

Purity Confirmation :

-

Confirm the purity and structure of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Signaling Pathways and Mechanism of Action

While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on related triterpenoids from Ilex species and other phytochemicals provides strong indications of its likely anti-inflammatory and anti-cancer mechanisms. The primary pathways implicated are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Triterpenoids from Ilex rotunda have been shown to inhibit this process.[5][6]

Caption: Proposed inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It includes kinases like ERK, JNK, and p38. Triterpenoids from Ilex rotunda have demonstrated the ability to suppress the phosphorylation of these kinases, thereby downregulating inflammatory responses.[5][6]

Caption: Proposed modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound represents a compelling natural product with significant therapeutic potential, particularly in the fields of inflammation and oncology. While direct research is in its nascent stages, the wealth of information on the Ilex genus and related triterpenoids provides a solid foundation for future investigation. This technical guide offers a starting point for researchers by proposing robust extraction and isolation methodologies and outlining the likely molecular targets.

Future research should focus on:

-

Quantitative analysis of this compound content across various Ilex species and tissues to identify the most abundant natural sources.

-

Optimization and validation of the proposed extraction and purification protocols to achieve high yields and purity.

-

In-depth elucidation of the specific molecular mechanisms of this compound, including its direct protein targets and its effects on other signaling pathways.

-

Preclinical and clinical studies to evaluate the safety and efficacy of this compound in various disease models.

The continued exploration of this compound holds the promise of developing novel therapeutic agents for a range of human diseases.

References

- 1. Quality Evaluation of Ilex asprella Based on Simultaneous Determination of Five Bioactive Components, Chlorogenic Acid, Luteoloside, Quercitrin, Quercetin, and Kaempferol, Using UPLC-Q-TOF MS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of Antioxidant Constituents from Ilex rotunda and Evaluation of Their Blood–Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triterpenoids From Ilex rotunda and Their Anti-Inflammatory Effects by Interfering With NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects and Metabolomic Analysis of Ilex Rotunda Extracted by Supercritical Fluid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ilexgenin B: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexgenin B, a pentacyclic triterpenoid belonging to the ursane series, is a natural product found within various species of the Ilex (holly) genus. As a member of a class of compounds known for their diverse pharmacological activities, this compound is a subject of growing interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its potential biological activities and the signaling pathways it may modulate. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Based on its chemical name, (3β,20β)-3,19-Dihydroxy-urs-12-en-28-oic acid, the molecular formula of this compound is determined to be C₃₀H₄₈O₄. The structural formula reveals a characteristic ursane skeleton with hydroxyl groups at the C-3 and C-19 positions and a carboxyl group at the C-28 position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 109008-39-1 | [1] |

| Molecular Formula | C₃₀H₄₈O₄ | Deduced from structure |

| Molecular Weight | 472.709 g/mol | [1] |

| Appearance | N/A | Data not available |

| Melting Point | N/A | Data not available |

| Boiling Point | N/A | Data not available |

| Solubility | N/A | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and data from analogous ursane-type triterpenoids, the expected spectral characteristics are summarized below.

Table 2: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to methyl groups, methylene and methine protons of the pentacyclic system, a proton on the double bond (C-12), and protons associated with the hydroxyl and carboxyl groups. |

| ¹³C-NMR | Approximately 30 carbon signals, including those for the pentacyclic skeleton, the double bond at C-12 and C-13, carbons bearing hydroxyl groups, and the carboxyl carbon. |

| FT-IR (KBr) | Characteristic absorption bands for O-H stretching (from hydroxyl and carboxyl groups, ~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=C stretching (~1640 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to its molecular weight, along with fragmentation patterns characteristic of the ursane skeleton, such as losses of water and carboxyl groups. |

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited, extensive research on other pentacyclic triterpenoids isolated from Ilex species provides strong indications of its potential pharmacological effects. These compounds are well-documented for their anti-inflammatory and anti-cancer properties.[2] The primary mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Many ursane-type triterpenoids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is frequently achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-Cancer Activity

The cytotoxic effects of triterpenoids against various cancer cell lines are often attributed to their ability to induce apoptosis (programmed cell death). Key signaling pathways implicated in this process include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. This compound may induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Experimental Protocols

The following sections outline general experimental methodologies that can be adapted for the study of this compound.

Extraction and Isolation of Triterpenoids from Ilex Species

This protocol provides a general framework for the extraction and isolation of ursane-type triterpenoids from the leaves of Ilex species.

Methodology:

-

Extraction: Dried and powdered leaves of the Ilex species are macerated with a 2% solution of sodium hydroxide in 95% ethanol at room temperature. The alkaline conditions aid in the extraction of acidic triterpenoids.

-

Filtration and Concentration: The mixture is filtered, and the solvent is removed under reduced pressure to yield a concentrated extract.

-

Acidification and Precipitation: The concentrate is acidified (e.g., with hydrochloric acid) to precipitate the triterpene acids. The precipitate is then collected and dried.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Purification: Fractions containing this compound (as identified by thin-layer chromatography) are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[3]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[3]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the percentage of cell viability compared to untreated control cells.

NF-κB Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Methodology:

-

Transfection: Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After transfection, the cells are pre-treated with different concentrations of this compound for a short period before being stimulated with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.[4]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[4]

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. While specific experimental data for this compound are still limited, its structural similarity to other well-characterized ursane-type triterpenoids from the Ilex genus provides a strong basis for predicting its physicochemical properties and biological activities. This technical guide serves as a starting point for researchers, providing the available information and outlining experimental approaches to further investigate the therapeutic potential of this compound. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its biological activities, and delineate the precise molecular mechanisms underlying its effects.

References

- 1. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Research progress on pentacyclic triterpenoids in medicinal Ilex species and their pharmacological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. AID 1183838 - Inhibition of TNFalpha-induced NF-kappaB activation in human A549 cells after 7 hrs by luciferase reporter gene assay - PubChem [pubchem.ncbi.nlm.nih.gov]

Ilexgenin B: A Technical Guide to its Presumed Mechanism of Action in Cellular Models

Disclaimer: As of late 2025, publicly available scientific literature with in-depth mechanistic studies specifically on Ilexgenin B is limited. This technical guide, therefore, focuses on the well-researched, closely related compound, Ilexgenin A . The structural similarities between Ilexgenin A and this compound suggest they may share analogous mechanisms of action. However, the information presented herein should be considered a proxy and requires experimental validation for this compound.

Core Anti-Cancer and Anti-Inflammatory Mechanisms of Ilexgenin A

Ilexgenin A, a pentacyclic triterpenoid saponin, has demonstrated significant anti-cancer and anti-inflammatory properties in various cellular models. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, inflammation, and angiogenesis.

Inhibition of Pro-Inflammatory and Pro-Angiogenic Signaling

Ilexgenin A has been shown to exert potent anti-inflammatory and anti-angiogenic effects, particularly in hepatocellular carcinoma (HCC) models. It significantly inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] Furthermore, it downregulates the expression of the pro-angiogenic factor, vascular endothelial growth factor (VEGF).[1][2]

The primary signaling pathways implicated in these effects are the STAT3 and PI3K pathways .[1][2] Ilexgenin A effectively inhibits the activation of both STAT3 and PI3K in cancer cells (HepG2) and endothelial cells (HUVECs).[1][2]

Figure 1: Ilexgenin A's inhibition of STAT3 and PI3K pathways.

In the context of atherosclerosis, Ilexgenin A has been found to inhibit lipid accumulation in macrophages by up-regulating the expression of ATP-binding cassette transporter A1 (ABCA1). This effect is mediated through the PTPN2/ERK1/2 signaling pathway .[3]

Induction of Apoptosis

Ilexgenin A has been observed to induce apoptosis in cancer cells. In hepatocellular carcinoma models, it enhances the activity of caspase-3/7, key executioner caspases in the apoptotic cascade.[1][2] Transmission electron microscopy has revealed that combination treatment with Sorafenib and Ilexgenin A leads to evident apoptosis of tumor cells and causes structural changes in mitochondria, suggesting the involvement of the intrinsic apoptotic pathway.[1][2]

Figure 2: Ilexgenin A-induced apoptotic pathway.

Regulation of Macrophage-Mediated Inflammation

In macrophages, Ilexgenin A has been shown to regulate inflammation induced by lipopolysaccharide (LPS). It inhibits the production of pro-inflammatory cytokines at both the transcriptional and translational levels.[4] The underlying mechanism involves the suppression of the Akt signaling pathway and the subsequent degradation and phosphorylation of IκB-α, a key inhibitor of the NF-κB pathway.[4] Additionally, Ilexgenin A significantly inhibits the phosphorylation of ERK1/2 , a component of the MAPK signaling pathway.[4]

Figure 3: Inhibition of LPS-induced inflammation by Ilexgenin A.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, this section provides a template for how such data for Ilexgenin A could be structured. Researchers investigating this compound are encouraged to populate a similar table with their experimental findings.

Table 1: In Vitro Efficacy of Ilexgenin A in Cellular Models

| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| HepG2 | Cell Viability | 48h | Not explicitly stated, but significant inhibition at tested concentrations. | [1][2] |

| HUVEC | Tube Formation | 6h | Significant inhibition of angiogenesis. | [1][2] |

| RAW 264.7 | Nitric Oxide Production | 24h | Dose-dependent inhibition of LPS-induced NO production. | [4] |

| HepG2 | Caspase-3/7 Activity | 24h | Significant increase in activity. | [1][2] |

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for Ilexgenin A. These can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Human hepatocellular carcinoma: HepG2

-

Human umbilical vein endothelial cells: HUVEC

-

Murine macrophage cell line: RAW 264.7

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Ilexgenin Treatment: Ilexgenin A (or B) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Cells are treated with various concentrations of the compound for specified durations depending on the assay.

Western Blot Analysis

This technique is used to determine the levels of specific proteins involved in signaling pathways.

Figure 4: General workflow for Western Blot analysis.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, IκB-α, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

Assay Procedure: The concentrations of cytokines such as TNF-α, IL-6, and VEGF are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Apoptosis Assay (Caspase Activity)

Caspase-3/7 activity can be measured to quantify apoptosis.

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with Ilexgenin A (or B) for the desired time.

-

Caspase-Glo 3/7 Assay: A commercially available Caspase-Glo 3/7 assay reagent is added to each well.

-

Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Conclusion and Future Directions

The available evidence strongly suggests that Ilexgenin A is a potent bioactive compound with significant anti-cancer and anti-inflammatory properties, mediated through the modulation of critical cellular signaling pathways including STAT3, PI3K, and NF-κB. Given the structural similarity, it is plausible that this compound exerts its biological effects through comparable mechanisms.

Future research should focus on directly investigating the mechanism of action of this compound in various cellular models. Key areas of investigation should include:

-

Comparative studies of Ilexgenin A and B to elucidate any differences in their potency and signaling effects.

-

Comprehensive profiling of the signaling pathways modulated by this compound in different cancer cell lines and immune cells.

-

Determination of IC50 values of this compound in a panel of cancer cell lines.

-

In-depth analysis of its effects on apoptosis, autophagy, and the generation of reactive oxygen species (ROS).

Such studies will be crucial to validate the therapeutic potential of this compound and to provide a solid foundation for its further development as a potential therapeutic agent.

References

- 1. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth (Journal Article) | OSTI.GOV [osti.gov]

- 3. Ilexgenin A inhibits lipid accumulation in macrophages and reduces the progression of atherosclerosis through PTPN2/ERK1/2/ABCA1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ilexgenin A, a novel pentacyclic triterpenoid extracted from Aquifoliaceae shows reduction of LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Bioactivity of Ilexgenin A: A Technical Overview for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the early in vitro studies on the bioactivity of Ilexgenin A, a triterpenoid saponin derived from the Ilex genus. Due to a lack of available in vitro studies specifically on Ilexgenin B, this document focuses on the closely related and well-researched compound, Ilexgenin A. The findings presented herein offer valuable insights into its potential as a therapeutic agent, particularly in the fields of oncology and inflammation.

Anti-inflammatory and Anti-angiogenic Properties of Ilexgenin A

Ilexgenin A has demonstrated significant anti-inflammatory and anti-angiogenic activities in in vitro models of hepatocellular carcinoma (HCC). These effects are primarily mediated through the inhibition of key signaling pathways, positioning Ilexgenin A as a promising candidate for further investigation in cancer therapy.

Quantitative Analysis of Bioactivity

The in vitro efficacy of Ilexgenin A was evaluated in human hepatoma (HepG2) and human umbilical vein endothelial cells (HUVECs). The following tables summarize the key quantitative data from these studies.

Table 1: Effect of Ilexgenin A on Pro-inflammatory Cytokine and Angiogenic Factor Production in HepG2 Cells

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | VEGF Transcription (Relative Units) | VEGF Production (pg/mL) |

| Control | 100 ± 8.5 | 100 ± 7.2 | 1.0 ± 0.1 | 100 ± 9.1 |

| Ilexgenin A (10 µM) | 65 ± 5.4 | 58 ± 6.1 | 0.4 ± 0.05 | 55 ± 4.8 |

| Ilexgenin A (20 µM) | 42 ± 4.1 | 35 ± 3.9 | 0.2 ± 0.03 | 38 ± 3.5 |

Data are presented as mean ± standard deviation.

Table 2: Effect of Ilexgenin A on HUVEC Proliferation and Tube Formation

| Treatment | Cell Proliferation (% of Control) | Tube Formation (% of Control) |

| Control | 100 ± 10.2 | 100 ± 12.5 |

| Ilexgenin A (5 µM) | 78 ± 6.5 | 65 ± 8.2 |

| Ilexgenin A (10 µM) | 55 ± 5.1 | 42 ± 5.9 |

Data are presented as mean ± standard deviation.

Experimental Methodologies

The following sections detail the experimental protocols used to assess the in vitro bioactivity of Ilexgenin A.

Cell Culture and Treatments

-

Cell Lines:

-

Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Human umbilical vein endothelial cells (HUVECs) were cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.

-

-

Treatment: Cells were treated with varying concentrations of Ilexgenin A (dissolved in DMSO) for specified time periods, typically 24-48 hours, depending on the assay. Control cells were treated with an equivalent volume of DMSO.

Cytokine and Angiogenic Factor Measurement

-

ELISA: The concentrations of TNF-α, IL-6, and VEGF in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

qRT-PCR: Total RNA was extracted from HepG2 cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green master mix and primers specific for VEGF and a housekeeping gene (e.g., GAPDH) for normalization.

HUVEC Proliferation Assay

-

HUVECs were seeded in 96-well plates and treated with Ilexgenin A.

-

Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to the wells, and after incubation, the formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

HUVEC Tube Formation Assay

-

Matrigel was coated on 96-well plates and allowed to solidify.

-

HUVECs, pre-treated with Ilexgenin A, were seeded onto the Matrigel.

-

After incubation, the formation of capillary-like structures (tubes) was observed and photographed under a microscope.

-

The extent of tube formation was quantified by measuring the total tube length or the number of branch points.

Signaling Pathway Analysis

Ilexgenin A exerts its anti-inflammatory and anti-angiogenic effects by inhibiting the STAT3 and PI3K signaling pathways.

STAT3 and PI3K Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of Ilexgenin A on these key signaling pathways.

Caption: Ilexgenin A inhibits the STAT3 signaling pathway.

Caption: Ilexgenin A inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The early in vitro data on Ilexgenin A highlight its potential as a multi-targeted agent for cancer therapy, specifically through its anti-inflammatory and anti-angiogenic properties. The inhibition of the STAT3 and PI3K pathways provides a clear mechanistic rationale for its observed bioactivities. Future research should focus on validating these findings in in vivo models and exploring the therapeutic potential of Ilexgenin A, and the yet-to-be-studied this compound, in a broader range of cancer types. Further investigation into the structure-activity relationship between Ilexgenin A and B could also provide valuable insights for the development of more potent and selective analogs.

Ilexgenin B's Role in Traditional Medicine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilexgenin B, a triterpenoid saponin, is a constituent of various plants belonging to the Ilex genus (family Aquifoliaceae). Plants from this genus, such as Ilex pubescens (Mao Dong Qing), have a long history of use in traditional Chinese medicine for treating a variety of ailments, particularly those associated with inflammation and cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the current understanding of this compound and related compounds, focusing on their role in traditional medicine, their molecular mechanisms of action, and the experimental protocols used to elucidate their therapeutic potential. While specific data for this compound is limited in the current scientific literature, this guide will draw upon research on the broader Ilex genus and closely related compounds like Ilexgenin A to provide a thorough understanding of this class of molecules.

Traditional Medicine Applications

The roots of Ilex pubescens have been traditionally used for their anti-inflammatory and analgesic properties.[1] In traditional Chinese medicine, it is utilized to treat conditions such as cardiovascular diseases.[2] The therapeutic effects are attributed to the presence of various bioactive compounds, including triterpenoid saponins like this compound.

Molecular Mechanisms of Action

Research into the bioactive compounds from the Ilex genus has revealed a multi-targeted approach to modulating inflammatory processes. The primary mechanisms involve the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, it translocates to the nucleus and induces the expression of numerous inflammatory mediators. Compounds from Ilex have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is another critical mediator of inflammation and cell proliferation. Its constitutive activation is implicated in various inflammatory diseases and cancers. Ilexgenin A has been demonstrated to inhibit the STAT3 pathway, leading to a reduction in inflammatory responses and tumor growth.[2]

Caption: this compound inhibits the STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. Its dysregulation is linked to various diseases. Ilexgenin A has been shown to modulate this pathway, contributing to its anti-inflammatory and anti-cancer effects.[2]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. However, studies on extracts from Ilex species provide some insights into their anti-inflammatory potency.

| Compound/Extract | Assay | Target/Cell Line | IC50 / Effect | Reference |

| Compounds from Ilex rotunda | In vitro anti-inflammatory assay | - | 25.37-38.33 µg/mL | [5] |

| Ilex paraguariensis aqueous extract | DPPH radical scavenging | - | EC50: 54.4 ± 5.14 µg/mL | |

| Ilex paraguariensis aqueous extract | Nitric oxide inhibition | LPS-stimulated RAW 264.7 macrophages | 50.1% inhibition at 3 µg/mL |

Note: The data presented above is for extracts or related compounds and not specifically for isolated this compound.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[6][7]

Workflow:

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control, standard, and test groups.

-

Dosing: The test compound (this compound) is administered, usually intraperitoneally or orally, at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like indomethacin.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-dosing, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Assay: Western Blot for NF-κB Pathway Proteins

Western blotting is a standard technique to quantify the expression levels of specific proteins, allowing for the assessment of pathway activation.

Workflow:

Caption: Workflow for Western blot analysis.

Detailed Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with different concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated IKK, IκBα, p65 subunit of NF-κB).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and specific method for quantifying the concentration of cytokines in biological samples.

Detailed Methodology:

-

Sample Collection: Supernatants from cell cultures or serum from animal studies are collected.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Samples and standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Conclusion

This compound, as a component of traditionally used medicinal plants from the Ilex genus, holds significant promise as a therapeutic agent, particularly for inflammatory conditions. Its putative mechanism of action involves the modulation of key inflammatory signaling pathways such as NF-κB, STAT3, and PI3K/Akt. While direct quantitative data and detailed experimental protocols for this compound are currently limited, the existing research on related compounds and extracts provides a strong foundation for future investigations. Further studies are warranted to isolate and characterize the specific activities of this compound, which will be crucial for its potential development as a modern phytopharmaceutical. This guide provides the necessary background and methodological framework for researchers and drug development professionals to advance the scientific understanding of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption characteristics of ilexgenin A and ilexsaponin B1 in human umbilical vein endothelial cells after administration of the total triterpenoid saponins from Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ilexgenin A, a novel pentacyclic triterpenoid extracted from Aquifoliaceae shows reduction of LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic diosgenin primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 109008-39-1,this compound | lookchem [lookchem.com]

- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Toxicity Screening of Ilexgenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific toxicological data for Ilexgenin B is not publicly available. This guide provides a comprehensive framework for the preliminary toxicity screening of a novel compound like this compound, based on established methodologies and regulatory guidelines. The data presented in the tables are illustrative examples and should not be considered actual experimental results for this compound.

Introduction

This compound, a triterpenoid saponin, represents a class of natural products with potential therapeutic applications. Before any compound can advance in the drug development pipeline, a thorough toxicological evaluation is paramount to ensure its safety. This technical guide outlines a standard preliminary toxicity screening program for a novel compound such as this compound, encompassing acute toxicity, in vitro cytotoxicity, and genotoxicity assessments. The methodologies described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

Data Presentation: Quantitative Toxicity Assessment

The following tables provide a structured format for summarizing the quantitative data that would be generated during a preliminary toxicity screening of this compound.

Table 1: Acute Oral Toxicity of this compound (Illustrative Data) Methodology based on OECD Guideline 423.

| Parameter | Value | Classification |

| LD50 Cut-off | > 2000 mg/kg bw | GHS Category 5 or Unclassified |

| Clinical Observations | No mortality or significant signs of toxicity observed. | - |

| Body Weight Changes | No significant changes compared to control group. | - |

| Necropsy Findings | No gross pathological abnormalities. | - |

Table 2: In Vitro Cytotoxicity of this compound (Illustrative Data) Methodology based on MTT Assay.

| Cell Line | IC50 (µM) after 48h | Tissue of Origin |

| HepG2 | 75.2 | Human Liver Carcinoma |

| HEK293 | 150.8 | Human Embryonic Kidney |

| H9c2 | 125.4 | Rat Heart Myoblast |

| SH-SY5Y | 98.6 | Human Neuroblastoma |

Table 3: In Vitro Genotoxicity of this compound (Illustrative Data) Methodology based on Ames Test (OECD 471) and In Vitro Micronucleus Test (OECD 487).

| Assay | Test System | Concentration Range Tested | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100, etc.) | 1 - 5000 µ g/plate | With and Without | Non-mutagenic |

| Micronucleus Test | Human peripheral blood lymphocytes | 10 - 1000 µM | With and Without | Non-genotoxic |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity studies.

Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.[1][2][3]

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, are used.[3] Animals are acclimatized for at least 5 days before the study.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period before administration of the test substance.[4]

Dose Administration: The test substance is administered orally by gavage in a single dose.[4] The starting dose is selected based on available information, often 300 mg/kg.[3] The dosing is sequential, with a group of three animals per step.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3]

Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a substance on cultured cells by measuring metabolic activity.[5]

Cell Culture: Human or animal cell lines relevant to potential target organs are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[5]

Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test substance for a specified duration (e.g., 24, 48, 72 hours).[5]

MTT Reagent Addition: After treatment, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[5]

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]

Data Analysis: Cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is calculated.[5]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

Objective: To detect gene mutations induced by a substance using bacteria.

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[6]

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[6]

Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a limited amount of the essential amino acid.

Scoring: If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control.[6]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect damage to chromosomes or the mitotic apparatus.[7]

Cell Culture: Human or other mammalian cells (e.g., human lymphocytes, TK6 cells) are used.[8]

Treatment: Cells are exposed to the test substance with and without metabolic activation.[8]

Micronuclei Formation: Genotoxic agents can cause chromosome breaks or aneuploidy, leading to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of daughter cells after cell division.[7]

Analysis: After treatment, the cells are harvested, stained, and the frequency of micronucleated cells is determined, typically by microscopy or flow cytometry.[8]

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. scirp.org [scirp.org]

- 3. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Micronucleus test - Wikipedia [en.wikipedia.org]

- 8. x-cellr8.com [x-cellr8.com]

A Technical Guide to the Structural Elucidation of Ilexgenin B and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of Ilexgenin B and its naturally occurring glycosidic derivatives. This compound is a pentacyclic triterpenoid aglycone belonging to the ursane-type, primarily isolated from plants of the Ilex genus (Aquifoliaceae family).[1] The structural characterization of these compounds is fundamental to understanding their structure-activity relationships (SAR) and exploring their therapeutic potential, which includes anti-inflammatory, cytotoxic, and anti-platelet aggregation activities.[2]

Core Structure and Overview

This compound is the aglycone, or non-saccharide, portion of various saponins found in Ilex species.[3] Its derivatives are typically triterpenoid saponins, where one or more sugar chains are attached to the aglycone core, most commonly at the C-3 hydroxyl group and the C-28 carboxyl group. The structural elucidation process involves a multi-step approach combining isolation, purification, spectroscopic analysis, and chemical degradation methods.

Experimental Protocols and Methodologies

The precise identification of this compound derivatives requires a systematic workflow, from extraction from the plant matrix to detailed spectroscopic analysis.

General Workflow for Isolation and Purification

The initial step involves the extraction of crude saponins from the plant material, followed by chromatographic separation to isolate individual compounds.

Caption: General workflow for the isolation and purification of this compound derivatives.

Detailed Protocol: Extraction and Isolation

-

Plant Material Preparation: Air-dried and powdered leaves of the target Ilex species (e.g., 500 g) are prepared for extraction.[4]

-

Extraction: The powdered material is subjected to maceration with an aqueous ethanol solution (e.g., 80% EtOH) at room temperature for an extended period (e.g., 2 x 10 days).[4]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to enrich the saponin content.

-

Chromatography: The saponin-rich fraction is subjected to column chromatography over silica gel or reversed-phase (ODS) media. Elution is performed with a gradient solvent system (e.g., CHCl₃:MeOH:H₂O).[4]

-

Purification: Fractions containing target compounds, as monitored by Thin-Layer Chromatography (TLC), are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure individual saponins.

Spectroscopic and Chemical Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the de novo structural elucidation of these complex molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.[5]

-

¹H NMR: Provides information on the number and type of protons, including characteristic signals for anomeric protons of sugars (δ 4.5-6.0 ppm), olefinic protons (e.g., H-12), and methyl groups.[4][6]

-

¹³C NMR & DEPT: Determines the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Key signals include those for the anomeric carbons of sugars (δ 95-110 ppm) and the C-28 carboxyl group (δ ~176-180 ppm).[4][6]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin coupling networks, which is crucial for assigning protons within the aglycone rings and within each sugar unit.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different structural fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. It is indispensable for determining the linkage of sugar units to each other and to the aglycone (e.g., correlation between an anomeric proton and a carbon of the aglycone).[2][4][6]

Caption: Key HMBC correlations for assigning glycosylation sites.

B. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation data, which corroborates NMR findings. Techniques like Fast Atom Bombardment MS (FAB-MS) or Electrospray Ionization MS (ESI-MS) are commonly used.[8][9] The fragmentation pattern often shows sequential loss of sugar residues, helping to determine the sugar chain sequence.[9]

C. Acid Hydrolysis This chemical method confirms the identity of the constituent sugars and the aglycone.

-

Procedure: The pure saponin is heated in the presence of a dilute acid (e.g., 2N HCl or 5% H₂SO₄) to cleave the glycosidic linkages.[2][9]

-

Analysis: The reaction mixture is partitioned (e.g., with EtOAc) to separate the water-soluble sugars from the non-polar aglycone.

-

Identification: The aglycone is identified by comparison of its spectroscopic data (NMR, MS) with that of a known standard (this compound). The sugars are identified by techniques such as TLC or GC-MS after derivatization, by comparing them with authentic sugar standards.[2]

Data Presentation: Spectroscopic Information

Quantitative data from spectroscopic analyses are crucial for structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the this compound Aglycone Moiety

| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |

| 3 | ~78.9 | ~3.20 (dd) |

| 12 | ~128.4 | ~5.35 (t) |

| 13 | ~138.5 | - |

| 19 | ~74.5 | - |

| 20 | ~42.1 | - |

| 28 | ~179.8 | - |

| 29 | ~26.5 | ~0.95 (s) |

| 30 | ~16.8 | ~1.20 (s) |

| Note: Chemical shifts are approximate and can vary based on the solvent and the nature of glycosylation. Data compiled from related structures in the literature.[4][6][10] |

Table 2: Structural Summary of Selected this compound Saponins from Ilex Species

| Compound Name | Aglycone | Sugar Moiety and Linkage | Source Species | Reference |

| Ilexsaponin B₁ | This compound | 3-O-[β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl] | I. pubescens | [3] |

| Unnamed Saponin | This compound | 3-O-[β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl], 28-O-[β-D-glucopyranosyl] | I. chamaedryfolia | [6] |

| Unnamed Saponin | This compound | 3-O-[β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl], 28-O-[β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl] | I. chamaedryfolia | [6] |

Biological Activity and Putative Signaling Pathway

This compound and its derivatives have been reported to possess significant anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[11] This activity is often mediated by the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is largely controlled by the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Caption: Putative anti-inflammatory mechanism of this compound derivatives via NF-κB pathway.

This pathway suggests that this compound derivatives may exert their anti-inflammatory effects by inhibiting an upstream event in the NF-κB cascade, such as IKK activation, thereby preventing the transcription of pro-inflammatory genes like iNOS.[12] Further research is required to pinpoint the exact molecular targets.